6-(Chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. This specific compound features a chloromethyl group and a dichlorophenyl group attached to the triazine ring, which contributes to its chemical reactivity and potential applications in various fields such as chemistry, biology, and medicine.
The compound is classified under the Chemical Abstracts Service with the number 1379811-37-6. Its molecular formula is , and it has a molecular weight of 304.6 g/mol . This compound is often utilized in research settings for its potential biological activities and as a precursor for synthesizing more complex molecules.
The synthesis of 6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves several key steps:
The molecular structure of 6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine can be represented using various chemical notations:
InChI=1S/C10H8Cl3N5/c11-4-8-16-9(14)18-10(17-8)15-7-2-5(12)1-6(13)3-7/h1-3H
C1=C(C=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)CCl
This structure highlights the arrangement of atoms within the compound, including the positioning of chlorine atoms and nitrogen functionalities that are critical for its chemical behavior .
6-(Chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine can participate in various chemical reactions:
These reactions demonstrate the compound's versatility in synthetic chemistry.
The mechanism of action for 6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within biological systems. It may inhibit enzymes related to DNA replication or protein synthesis by binding to active sites on these enzymes. This inhibition can lead to cell death or growth suppression in target organisms or cells .
The physical properties of 6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine include:
Chemical properties include:
6-(Chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine has several notable applications:
This compound's diverse applications underscore its significance in both academic research and industrial settings.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2